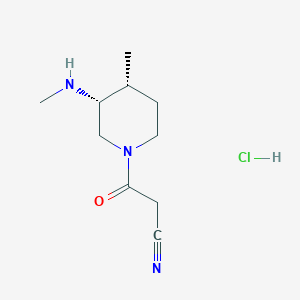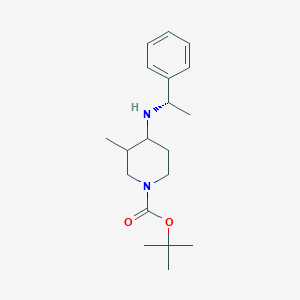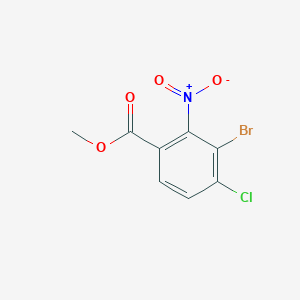![molecular formula C10H9ClN2O B12958651 6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between an azetidine ring and an indolinone moiety. This compound has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a [3+1] cyclization reaction. One notable method includes the reaction of oxindolyl azaoxylallyl cations with sulfur ylides, which affords spiro[azetidine-3,3’-indoline]-2,2’-diones in high yields and with excellent diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for scalability, and implementing purification techniques suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitution often involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- 6-Chlorospiro[chromane-2,4′-piperidine] hydrochloride
- Spiropyran derivatives
Comparison: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. Compared to similar compounds, it offers a different set of biological activities and synthetic applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C10H9ClN2O |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
6-chlorospiro[1H-indole-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-1-2-7-8(3-6)13-9(14)10(7)4-12-5-10/h1-3,12H,4-5H2,(H,13,14) |
InChI-Schlüssel |
OXKBKRCLZYBZIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)C3=C(C=C(C=C3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)



![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)

![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)





